3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound It features a triazino-purine core, which is a fused ring system combining triazine and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Triazino-Purine Core: This step often involves cyclization reactions where triazine and purine precursors are fused under specific conditions, such as heating with a suitable catalyst.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution, where a chlorophenyl group is introduced to the core structure.
Addition of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions, such as temperature, pressure, and the use of catalysts, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazino-purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The chlorophenyl and oxopropyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-hydroxypropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-aminopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Uniqueness
The presence of the oxopropyl group in 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione distinguishes it from its analogs. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMHQPITMGDLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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